Product packaging for (1H-indol-3-yl)methanamine hydrochloride(Cat. No.:CAS No. 1266692-14-1; 22259-53-6)

(1H-indol-3-yl)methanamine hydrochloride

Cat. No.: B2999325
CAS No.: 1266692-14-1; 22259-53-6
M. Wt: 182.65
InChI Key: GOWCWBKBWLNFCM-UHFFFAOYSA-N
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Description

Significance of the Indole (B1671886) Nucleus in Organic Chemistry and Medicinal Science

The indole nucleus is one of the most widely distributed heterocyclic systems in nature. numberanalytics.com It forms the core of the essential amino acid tryptophan, which is a biosynthetic precursor to a multitude of secondary metabolites, including the neurotransmitter serotonin (B10506) and the hormone melatonin. nih.govbiosynth.comwikipedia.org In organic chemistry, the electron-rich nature of the indole ring makes it highly reactive towards electrophilic substitution, particularly at the C3 position, facilitating the synthesis of a diverse range of derivatives. nih.govcreative-proteomics.com

In medicinal science, the indole scaffold is integral to numerous therapeutic agents. purkh.comijpsr.com Its ability to mimic the structure of peptides allows it to bind reversibly to proteins, making it a valuable component in the design of new drugs. nih.gov Over 40 drugs approved by the FDA contain an indole nucleus, with applications spanning antiviral, antitumor, analgesic, and anti-inflammatory therapies. nih.gov The structural rigidity and well-defined geometry of the fused ring system enable the precise spatial orientation of substituents, which is crucial for achieving high functional specialization and receptor affinity. nih.gov

Contextualizing (1H-indol-3-yl)methanamine within Indole Alkaloid and Derivative Research

(1H-indol-3-yl)methanamine, also known as 3-(aminomethyl)indole, is an indoleamine that features an aminomethyl group attached to the C3 position of the indole ring. nih.govhmdb.ca It is structurally related to the widely studied tryptamine (B22526) (which has a two-carbon side chain) and is a fundamental building block in the broader family of indole alkaloids. nih.gov Indole alkaloids are a large class of naturally occurring compounds derived from tryptophan, many of which possess potent physiological properties. nih.gov

Table 1: Physicochemical Properties of (1H-indol-3-yl)methanamine

This interactive table summarizes key computed and experimental properties of the base compound.

PropertyValueSource
Molecular Formula C₉H₁₀N₂
Molecular Weight 146.19 g/mol
IUPAC Name (1H-indol-3-yl)methanamine nih.gov
Melting Point 104 - 107 °C hmdb.ca
LogP 1.55 hmdb.ca
SMILES C1=CC=C2C(=C1)C(=CN2)CN nih.gov
InChI Key JXYGLMATGAAIBU-UHFFFAOYSA-N

Overview of Current Research Trajectories on (1H-indol-3-yl)methanamine and its Derivatives

Current research on the (1H-indol-3-yl)methanamine scaffold is vibrant and multifaceted, primarily focusing on the synthesis of novel derivatives and the evaluation of their biological activities. Key areas of investigation include the development of new anticancer, antimicrobial, and enzyme-inhibiting agents.

Anticancer Research: The indole scaffold is a common feature in compounds that inhibit tubulin polymerization, a key mechanism for arresting cell division in cancer cells. nih.gov Recent studies have focused on designing N-((1-methyl-1H-indol-3-yl)methyl)acetamide derivatives that induce apoptosis and arrest the cell cycle in various cancer cell lines, such as HeLa, MCF-7, and HT-29. rsc.org For example, compound 7d from one study demonstrated potent antiproliferative activities with IC₅₀ values in the sub-micromolar range. rsc.org Other research has explored the cytotoxicity of novel 1-[1-(1H-indol-3-yl) alkyl]-1H-indoles in hepatocarcinoma cells. mdpi.com

Antimicrobial Research: There is a growing need for new antimicrobial agents to combat drug-resistant pathogens. Researchers have synthesized and evaluated collections of 3-substituted indole derivatives, including those based on the (1H-indol-3-yl)ethanamine structure, for their antibacterial properties. nih.govresearchgate.net Certain derivatives have shown inhibitory activity against strains of Staphylococcus aureus, including methicillin-resistant (MRSA) and vancomycin-intermediate (VISA) strains, with minimum inhibitory concentration (MIC) values as low as 8 to 16 mg/L. nih.gov Other studies have synthesized novel indazole derivatives incorporating an indole moiety that exhibit excellent antibacterial activity against S. aureus, Bacillus subtilis, and E. coli. jmchemsci.com

Enzyme Inhibition: The indoleamine structure is central to the development of inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in tryptophan metabolism. rsc.orgnih.gov IDO1 is a therapeutic target in immuno-oncology because its upregulation helps tumors evade the immune system. frontiersin.org A significant body of research is dedicated to discovering potent and selective IDO1 inhibitors. acs.org This has led to the development of various scaffolds, including hydroxyamidine derivatives, which show promise in enzymatic and cellular assays and have demonstrated synergistic antitumor effects when combined with other immunotherapies in preclinical models. acs.org

Table 2: Selected Research on Derivatives of (1H-indol-3-yl)methanamine

This interactive table highlights recent findings on the biological activities of various derivatives.

Derivative ClassResearch FocusKey FindingsReference(s)
1-(1H-indol-3-yl)ethanamine Derivatives Antibacterial ActivityInhibition of Staphylococcus aureus (including MRSA and VISA strains) with MIC values from 8 to 16 mg/L. nih.gov
N-((1-methyl-1H-indol-3-yl)methyl)acetamides Anticancer (Tubulin Inhibition)Potent activity against HeLa, MCF-7, and HT-29 cancer cell lines (IC₅₀ = 0.34–0.86 μM for the most active compound). rsc.org
Indole-based Chalcones Anti-inflammatoryInhibition of COX-1 and COX-2 enzymes. rjpn.org
Tetrahydro-1H-indazole Derivatives Antibacterial ActivityExcellent activity against S. aureus, Bacillus subtilis, and E.Coli; molecular docking studies suggest interaction with the DNA gyrase enzyme. jmchemsci.com
1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine Anti-inflammatoryScavenged free radicals, inhibited ROS generation, and reduced inflammation in animal models. nih.gov

Scope and Rationale of the Academic Research Outline

This article is designed to provide a concise yet comprehensive overview of the (1H-indol-3-yl)methanamine scaffold in the context of contemporary chemical and biological research. The scope is strictly limited to the foundational significance of the indole nucleus, the specific placement of (1H-indol-3-yl)methanamine within indole chemistry, and a summary of current research trajectories involving its derivatives.

The rationale for this focused approach is to underscore the importance of this seemingly simple molecule as a powerful and versatile starting point for the development of complex and biologically active compounds. By systematically outlining its chemical context and highlighting key research findings in oncology, microbiology, and enzymology, this review serves as a foundational resource for medicinal chemists and pharmacologists. It aims to consolidate current knowledge and stimulate further investigation into the therapeutic potential of novel derivatives built upon the (1H-indol-3-yl)methanamine framework.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11ClN2 B2999325 (1H-indol-3-yl)methanamine hydrochloride CAS No. 1266692-14-1; 22259-53-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indol-3-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2.ClH/c10-5-7-6-11-9-4-2-1-3-8(7)9;/h1-4,6,11H,5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWCWBKBWLNFCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1266692-14-1
Record name (1H-indol-3-yl)methanamine hydrochloride
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Synthetic Methodologies and Strategies for 1h Indol 3 Yl Methanamine and Its Derivatives

Classical Synthetic Approaches for Indole-3-methanamine Skeletons

Classical methods have long served as the foundation for the synthesis of indole (B1671886) derivatives. These well-established reactions, though sometimes requiring harsh conditions, remain fundamental in the organic chemist's toolkit for their reliability and broad applicability.

Fischer Indole Synthesis and its Adaptations

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a cornerstone reaction for the formation of the indole nucleus itself from a (substituted) phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.orgbyjus.com The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a nih.govnih.gov-sigmatropic rearrangement to form an imine, followed by cyclization and elimination of ammonia (B1221849) to yield the aromatic indole. wikipedia.orgnih.gov

While the Fischer indole synthesis is a primary method for constructing the indole ring, it is not a direct method for the synthesis of (1H-indol-3-yl)methanamine from a pre-formed indole. Instead, it is employed to synthesize indole precursors which can then be further functionalized. For instance, a suitably substituted phenylhydrazine and a carbonyl compound can be chosen to yield an indole with a precursor to the methanamine group at the 3-position. A more common strategy involves synthesizing a precursor like indole-3-carboxaldehyde (B46971) through other means, such as the Vilsmeier-Haack reaction, which can then be converted to the target methanamine. google.com

A three-component variation of the Fischer indole synthesis allows for the one-pot synthesis of multiply substituted indoles from nitriles, organometallic reagents, and arylhydrazine salts. nih.gov This approach generates arylhydrazones in situ, which then undergo the Fischer cyclization. nih.gov

Table 1: Key Aspects of the Fischer Indole Synthesis
FeatureDescription
Reactants (Substituted) phenylhydrazine and an aldehyde or ketone. wikipedia.org
Conditions Acidic (Brønsted or Lewis acids). wikipedia.org
Key Intermediate Phenylhydrazone. wikipedia.org
Mechanism nih.govnih.gov-sigmatropic rearrangement. wikipedia.orgnih.gov
Application Primarily for the synthesis of the indole ring system. byjus.com

Mannich Reaction as a Key Synthetic Route to Gramine-Type Structures

The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen (like indole), formaldehyde, and a primary or secondary amine. gijash.comlibretexts.org This reaction is a direct and highly effective method for the aminoalkylation of indoles at the C3 position, leading to the formation of "Mannich bases." gijash.com Gramine (B1672134), which is 3-(dimethylaminomethyl)indole, is a classic example of a Mannich base derived from indole, formaldehyde, and dimethylamine. nih.gov

The synthesis of gramine and its derivatives is often achieved with high yields. researchgate.net For example, using acetic acid as a catalyst can result in yields as high as 95.6%. nih.gov The reaction can be further optimized using microwave assistance or ultrasound irradiation, which can increase yields and shorten reaction times. nih.gov Zinc chloride has also been shown to be an efficient mediator for this reaction, providing high yields at room temperature. researchgate.net

(1H-indol-3-yl)methanamine can be synthesized from gramine by quaternization followed by displacement with a cyanide ion and subsequent reduction, or more directly through variations of the Mannich reaction using ammonia.

Table 2: Catalysts and Conditions for Gramine Synthesis via Mannich Reaction
Catalyst/MediatorConditionsYield (%)Reference
Acetic Acid50-60 °C, 10 h95 researchgate.net
Acetic Acid (Microwave)-98.1 nih.gov
Acetic Acid (Ultrasound)35 °C, 20 min98 researchgate.net
Zinc ChlorideRoom Temperature, 90 min98 researchgate.net

Modern Catalytic Strategies for the Synthesis of 3-Substituted Indoles

Modern synthetic chemistry has seen a shift towards the development of more efficient, selective, and environmentally benign catalytic methods. These strategies often offer milder reaction conditions, higher atom economy, and the ability to introduce chirality.

Base-Catalyzed Condensation Reactions (e.g., Knoevenagel, Michael, Friedel-Crafts Alkylation)

Base-catalyzed reactions are pivotal in the functionalization of the indole C3 position. The nucleophilic character of the indole ring at this position makes it amenable to reactions with various electrophiles.

The Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, typically catalyzed by a base. rsc.org While not a direct route to (1H-indol-3-yl)methanamine, it is a powerful tool for creating C-C bonds at the C3 position by reacting indole-3-carboxaldehyde with active methylene compounds, leading to versatile intermediates. researchgate.net The mechanism involves the deprotonation of the active methylene compound to form a nucleophilic enolate, which then adds to the carbonyl group of the aldehyde. acs.orgbohrium.com

The Michael addition is the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Indole can act as a potent nucleophile in Michael additions, reacting with various Michael acceptors like nitroalkenes. researchgate.net This reaction provides an efficient route to 3-alkylated indoles. ias.ac.in For instance, the reaction of indoles with β-nitrostyrenes can be catalyzed by HY zeolite under solvent-free conditions to afford 3-substituted indole derivatives in high yields. researchgate.net

Friedel-Crafts alkylation is a classic electrophilic aromatic substitution reaction. The asymmetric Friedel-Crafts alkylation of indoles is a significant strategy for the enantioselective synthesis of 3-substituted indoles. nih.govresearchgate.net This reaction can be catalyzed by chiral Lewis acids or Brønsted acids, enabling the reaction of indoles with various electrophiles such as nitroalkenes and α,β-unsaturated ketones. acs.orgmdpi.com The asymmetric Friedel-Crafts reaction of indoles with imines is a direct method for producing enantiopure indol-3-ylmethanamines. thieme-connect.com

Table 3: Comparison of Base-Catalyzed Reactions for Indole Functionalization
ReactionElectrophileProduct TypeKey Features
Knoevenagel Condensation Aldehydes/Ketonesα,β-Unsaturated compoundsForms C-C bonds; requires active methylene compound. researchgate.net
Michael Addition α,β-Unsaturated Carbonyls/Nitroalkenes3-AlkylindolesConjugate addition; versatile for C-C bond formation. ias.ac.in
Friedel-Crafts Alkylation Imines, Nitroalkenes, etc.3-Alkylindoles, Indol-3-ylmethanaminesElectrophilic substitution; can be made asymmetric. researchgate.netthieme-connect.com

Biocatalytic Methods in Indole Derivatization

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis. Enzymes offer high selectivity (chemo-, regio-, and stereo-selectivity) and operate under mild reaction conditions, often in aqueous media. numberanalytics.com

The use of enzymes for the functionalization of indoles is a growing field of interest. For instance, monoamine oxidase (MAO-N) has been used in the biocatalytic oxidation of indoles. acs.org An artificial mini-enzyme, Mn-Mimochrome VI*a, has shown high selectivity in promoting the oxidation of indole at the C3 position. acs.org

Furthermore, S-adenosyl methionine (SAM)-dependent methyltransferases, such as PsmD, have been utilized for the stereo- and regioselective methylation of the C3 position of various indoles, leading to the formation of pyrroloindole moieties. nih.gov While direct enzymatic synthesis of (1H-indol-3-yl)methanamine is still an area of active research, biocatalytic methods hold significant promise for the future development of green and efficient synthetic routes. researchgate.net

Emerging and Specialized Synthetic Routes

The quest for more efficient and novel synthetic pathways continues to drive innovation in organic chemistry. Several emerging and specialized routes for the synthesis of (1H-indol-3-yl)methanamine and its derivatives have been reported.

One-pot, three-component reactions are particularly attractive as they reduce the number of synthetic steps, purification procedures, and waste generation. A novel one-pot method for the synthesis of 3-indolyl-methanamines involves the reaction of indoles, aldehydes, and nitrobenzenes in water, using indium in aqueous HCl. researchgate.net This method provides excellent yields in a short reaction time. researchgate.net

Another innovative approach utilizes Baker's yeast as a biocatalyst for the aza-Friedel-Crafts reaction of indole with imines, offering an environmentally friendly route to 3-indolylmethanamines. researchgate.net The use of novel catalytic systems, such as Dy(OTf)3 immobilized in ionic liquids, has also been explored for the efficient synthesis of these compounds. researchgate.net These emerging methodologies highlight the continuous efforts to develop more sustainable and efficient syntheses of valuable indole derivatives.

One-Pot Multi-Component Reactions

One-pot multi-component reactions (MCRs) offer an efficient and atom-economical approach for the synthesis of complex molecules like (1H-indol-3-yl)methanamine derivatives from simple starting materials in a single synthetic operation. This strategy avoids the isolation of intermediates, thereby saving time, reagents, and reducing waste.

A notable example involves a three-component reaction between an indole, an aldehyde, and an amine source. For instance, 3-indolyl-methanamines have been synthesized by treating indoles with aldehydes and nitrobenzenes in the presence of indium in aqueous hydrochloric acid at room temperature. This reaction proceeds with high yields (91-98%) and short reaction times (30-45 minutes). The process involves the in-situ reduction of the nitrobenzene (B124822) to an amine, which then forms an imine with the aldehyde, followed by aza-Friedel-Crafts alkylation of the indole.

Another versatile MCR is the Mannich-type reaction. An l-proline (B1679175) catalyzed one-pot, three-component synthesis of 3-amino-alkylated indoles has been developed using secondary amines, aldehydes, and indoles under solvent-free conditions at room temperature. This method provides a green and efficient route to a variety of (1H-indol-3-yl)methanamine derivatives.

The following table summarizes representative one-pot multi-component reactions for the synthesis of (1H-indol-3-yl)methanamine derivatives.

Reactant 1Reactant 2Reactant 3Catalyst/ReagentSolventProductYield (%)
IndoleAldehydeNitrobenzeneIndium / aq. HClWater3-Indolyl-methanamine derivative91-98
IndoleAldehydeSecondary Aminel-prolineSolvent-free3-Amino-alkylated indoleHigh
IndoleAldehydePyrazol-5-amineCeric ammonium (B1175870) nitrateNot specified3-Substituted indoleGood

Table 1: Examples of One-Pot Multi-Component Reactions for (1H-indol-3-yl)methanamine Derivative Synthesis

Reduction of Indole-3-Carboxaldehyde Oxime Derivatives

The reduction of indole-3-carboxaldehyde oximes presents a two-step pathway to (1H-indol-3-yl)methanamine, starting from the readily available indole-3-carboxaldehyde. The first step is the formation of the oxime, followed by its reduction to the corresponding primary amine.

Indole-3-carboxaldehyde oxime can be prepared by the condensation of indole-3-carboxaldehyde with hydroxylamine (B1172632) hydrochloride. The subsequent reduction of the C=N bond of the oxime and the cleavage of the N-O bond yields the desired aminomethylindole. This transformation requires strong reducing agents due to the stability of the oxime functionality.

Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the reduction of oximes to primary amines. The reaction is typically carried out in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. The mechanism involves the nucleophilic addition of a hydride ion to the carbon of the C=N bond, followed by the reductive cleavage of the N-O bond. Other reducing agents, such as diborane, have also been employed for this purpose. A milder approach involves the use of zinc dust in the presence of a proton source like ammonium formate (B1220265) or acetic acid in methanol (B129727), which can also effect the reduction of oximes to amines.

The table below outlines common methods for the reduction of indole-3-carboxaldehyde oxime.

Starting MaterialReducing AgentSolventKey ConditionsProduct
Indole-3-carboxaldehyde oximeLithium aluminum hydride (LiAlH₄)Tetrahydrofuran (THF)Anhydrous, reflux(1H-indol-3-yl)methanamine
Indole-3-carboxaldehyde oximeDiborane (B₂H₆)Tetrahydrofuran (THF)Anhydrous(1H-indol-3-yl)methanamine
Indole-3-carboxaldehyde oximeZinc dust / Ammonium formateMethanolReflux(1H-indol-3-yl)methanamine

Table 2: Reduction of Indole-3-Carboxaldehyde Oxime to (1H-indol-3-yl)methanamine

Preparation of Alkyl Carbamate (B1207046) Precursors of Indole-3-methylamine

Alkyl carbamates serve as stable and versatile precursors for (1H-indol-3-yl)methanamine. They can be readily converted to the free amine under specific conditions. A key method for the preparation of these carbamate precursors is the Hofmann rearrangement of 1-protected indolylacetamides.

This synthetic route involves the treatment of a 1-protected indolylacetamide with a hypervalent iodine reagent, such as diacetoxyiodobenzene, in the presence of an alcohol. The Hofmann rearrangement proceeds through an isocyanate intermediate, which is then trapped by the alcohol to form the corresponding alkyl carbamate. A crucial requirement for a successful rearrangement is the presence of an electron-withdrawing group on the indole nitrogen (position 1), which facilitates the rearrangement process. dicp.ac.cnechemi.comnih.gov

The resulting alkyl carbamates of 1-protected indole-3-methylamines are stable compounds that can be isolated and purified. dicp.ac.cnechemi.comnih.gov Subsequent removal of the protecting group on the indole nitrogen and hydrolysis of the carbamate moiety can then liberate the desired (1H-indol-3-yl)methanamine.

The following table details the synthesis of alkyl carbamate precursors via the Hofmann rearrangement.

Starting MaterialReagentAlcoholProductYield (%)
1-Protected indolylacetamideDiacetoxyiodobenzeneMethanolMethyl carbamate of 1-protected indole-3-methylamineGood to Excellent
1-Protected indolylacetamideDiacetoxyiodobenzeneEthanolEthyl carbamate of 1-protected indole-3-methylamineGood to Excellent

Table 3: Synthesis of Alkyl Carbamate Precursors via Hofmann Rearrangement dicp.ac.cnechemi.comnih.gov

Synthesis from Indole-3-aldimines

The synthesis of (1H-indol-3-yl)methanamine and its derivatives can also be achieved through the reduction of indole-3-aldimines (Schiff bases). This method involves the initial formation of the aldimine by the condensation of indole-3-carboxaldehyde with a primary amine, followed by the reduction of the C=N double bond.

The formation of the indole-3-aldimine is typically a straightforward condensation reaction, often carried out by simply mixing the aldehyde and the amine, sometimes with mild heating or in the presence of a dehydrating agent.

The subsequent reduction of the aldimine to the corresponding secondary amine can be accomplished using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose, offering good chemoselectivity and mild reaction conditions. The reduction is typically performed in an alcoholic solvent like methanol or ethanol. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere, is another effective method for the reduction of imines to amines. This approach is often clean and provides high yields.

This two-step sequence provides a versatile route to a wide range of N-substituted (1H-indol-3-yl)methanamine derivatives, depending on the primary amine used in the initial condensation step.

The table below summarizes the synthesis of (1H-indol-3-yl)methanamine derivatives from indole-3-aldimines.

Aldimine PrecursorReducing AgentSolventProduct
Indole-3-aldimineSodium borohydride (NaBH₄)Methanol / EthanolN-substituted (1H-indol-3-yl)methanamine
Indole-3-aldimineCatalytic Hydrogenation (e.g., H₂/Pd-C)Ethanol / Ethyl acetateN-substituted (1H-indol-3-yl)methanamine

Table 4: Synthesis from Indole-3-aldimines

Chemical Reactivity and Derivatization Approaches for 1h Indol 3 Yl Methanamine Scaffolds

Reactions Involving the Aminomethyl Functional Group

The primary amine of the aminomethyl group is a key site for derivatization, enabling the introduction of a variety of substituents and linkers through well-established amine chemistry.

The primary amine of (1H-indol-3-yl)methanamine serves as a nucleophile, readily participating in reactions to form stable covalent bonds. A common strategy for conjugation is amide bond formation, where the amine reacts with an activated carboxylic acid or its derivatives. This approach is widely used in the development of antibody-drug conjugates (ADCs), where a linker with an activated carboxylic acid ester can be coupled to the amine-containing payload. nih.gov This reliable and high-yielding reaction allows for the stable attachment of the indole-containing molecule to larger biomolecules or surfaces. nih.gov

Table 1: Common Amine Reactions for Conjugation

Reaction Type Reactant Resulting Linkage
Amidation Activated Carboxylic Acid/Ester Amide
Reductive Amination Aldehyde/Ketone Secondary Amine
Sulfonylation Sulfonyl Chloride Sulfonamide

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. sid.ir The reaction utilizes a Vilsmeier reagent, typically formed from a tertiary amide like N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), which generates a chloromethyleneiminium salt. sid.ir This electrophilic species readily attacks the indole (B1671886) ring.

It is important to note that the Vilsmeier-Haack reaction is an electrophilic aromatic substitution that occurs on the indole ring, not a direct acylation of the aminomethyl group. For indole itself, this reaction is a highly efficient method for introducing a formyl group at the 3-position. semanticscholar.org When the 3-position is already substituted, as in the case of (1H-indol-3-yl)methanamine, the electrophilic attack will be directed to other positions on the indole nucleus, most commonly the 2-position.

The Ugi four-component reaction (Ugi-4CR) is a powerful tool in combinatorial chemistry for the rapid synthesis of diverse libraries of compounds. nih.gov This one-pot reaction involves a primary amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide derivative. nih.govmdpi.com

Given that (1H-indol-3-yl)methanamine possesses a primary amine, it is an ideal substrate for the Ugi reaction. Its participation allows for the introduction of three new points of diversity in a single step, leading to complex indole-tethered peptide-like structures. nih.gov The versatility of the Ugi reaction has been demonstrated in the synthesis of a wide array of heterocyclic molecules, including potential drugs and natural product analogs. nih.gov The reaction proceeds through the formation of an imine from the amine and carbonyl compound, which then reacts with the isocyanide and the carboxylic acid to form the final product. mdpi.com

Table 2: Components of the Ugi Reaction with (1H-indol-3-yl)methanamine

Component Example Role
Primary Amine (1H-indol-3-yl)methanamine Forms the initial imine
Carbonyl Compound Benzaldehyde Reacts with the amine
Carboxylic Acid Acetic Acid Traps the nitrilium intermediate

Strategic Modifications of the Indole Ring System

The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic attack and allowing for further functionalization to diversify the molecular scaffold.

Electrophilic aromatic substitution is a fundamental reaction for functionalizing the indole ring. In an unsubstituted indole, the C3 position is the most nucleophilic and therefore the preferred site of electrophilic attack. ic.ac.ukstackexchange.com This is because the resulting cationic intermediate (Wheland intermediate) can delocalize the positive charge onto the nitrogen atom without disrupting the aromaticity of the benzene (B151609) ring. stackexchange.com

However, in (1H-indol-3-yl)methanamine, the 3-position is already occupied. For 3-substituted indoles, electrophilic substitution typically occurs at the C2 position. The mechanism is believed to involve an initial attack of the electrophile at the 3-position to form a spiro-intermediate, which then rearranges to the more stable 2-substituted product. quimicaorganica.org This allows for the introduction of various functional groups, such as nitro, halogen, and acyl groups, at the 2-position of the indole ring.

The nitrogen atom of the indole ring (N1 position) can be readily substituted to introduce a wide range of functional groups, further expanding the chemical space of (1H-indol-3-yl)methanamine derivatives. N-substitution can be achieved through various methods, including alkylation, arylation, and acylation.

Alkylation, often performed using an alkyl halide in the presence of a base like sodium hydride (NaH), allows for the introduction of simple alkyl or more complex side chains. nih.gov N-acylation can be achieved using acyl chlorides or anhydrides. These N-substituents can significantly influence the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, and can also modulate its biological activity. mdpi.comresearchgate.net For instance, the introduction of a 1-(4-chlorobenzyl) group at the N1 position of an indole core has been explored in the design of novel anticancer agents. researchgate.net

Formation of Cyclized Systems (e.g., Oxazolidines)

The primary amine of the (1H-indol-3-yl)methanamine scaffold provides a reactive site for the construction of various nitrogen-containing heterocyclic systems. One such possibility is the formation of oxazolidines. Oxazolidines are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms and are recognized as important structural motifs in many biologically active compounds. nih.gov

The conventional synthesis of oxazolidines involves the condensation reaction of a 1,2-amino alcohol with an aldehyde or ketone. nih.gov While (1H-indol-3-yl)methanamine itself is not an amino alcohol, its primary amine can readily react with aldehydes to form an imine (Schiff base). This imine intermediate can then undergo an intramolecular cyclization if a hydroxyl group is present at a suitable position on the scaffold, or it can participate in intermolecular reactions.

A highly efficient one-pot synthesis for a range of 1,3-oxazolidines proceeds through the formation of hemiaminal intermediates from the addition of alcohols to imines, followed by intramolecular cyclization. organic-chemistry.orgnih.gov This methodology could be adapted for (1H-indol-3-yl)methanamine derivatives. For instance, a reaction between (1H-indol-3-yl)methanamine, an aldehyde, and an epoxide could potentially lead to the formation of a substituted oxazolidine (B1195125) ring. The high stereospecificity often observed in such reactions is attributed to the formation of fused ring structures in the presence of a metal coordinator like nickel(II), which dictates the stereochemistry of the newly formed chiral centers. mdpi.com

Table 1: General Synthetic Approach for Oxazolidine Formation

Reactant 1Reactant 2Reaction TypeResulting SystemKey Features
Primary Amine (e.g., (1H-indol-3-yl)methanamine) + AldehydeAlcohol/EpoxideCondensation followed by Intramolecular Cyclization1,3-OxazolidineProceeds via imine and hemiaminal intermediates; can be catalyzed and rendered enantioselective. organic-chemistry.orgnih.gov

Advanced Derivatization for Pharmacological Scaffolds

The indole nucleus is considered a "privileged structure" in medicinal chemistry, and its derivatization is a key strategy in drug discovery. nih.gov Advanced derivatization of the (1H-indol-3-yl)methanamine scaffold focuses on creating complex molecules with enhanced biological activity by introducing other pharmacologically active moieties.

Introduction of Heterocyclic Moieties (e.g., Isoxazole (B147169), Pyrazole (B372694), Benzothiazole)

Coupling the (1H-indol-3-yl)methanamine scaffold with other heterocyclic rings is a common strategy to generate novel compounds with diverse pharmacological profiles.

Isoxazoles: The synthesis of indole-isoxazole hybrids has been explored for developing new therapeutic agents. researchgate.net A general approach involves starting with an indole precursor, such as 3-acetylindole, which can be reacted with diethyl oxalate (B1200264) and then hydroxylamine (B1172632) hydrochloride to form the isoxazole ring attached to the indole C3 position. researchgate.net The resulting indole-3-isoxazole core can then be further modified, for example, by creating carboxamide derivatives. researchgate.net These hybrid structures have been investigated for various biological activities, including anticancer and anti-inflammatory effects. researchgate.netnih.gov

Pyrazoles: Pyrazole derivatives are of significant interest due to their wide range of biological activities. chim.itnih.gov The synthesis of 3-(1H-indol-3-yl)pyrazole derivatives is a well-established route. nih.gov A common method is the cyclocondensation reaction between a 1,3-dicarbonyl compound derived from the indole core and a hydrazine (B178648) derivative. nih.govmdpi.com For example, reacting an indole-3-glyoxal derivative with hydrazine can yield the corresponding 3-(1H-indol-3-yl)pyrazole. These compounds have been evaluated as endothelin-1 (B181129) antagonists and for antibacterial activity. nih.gov

Benzothiazoles: The benzothiazole (B30560) moiety is another important heterocycle in medicinal chemistry. ijper.org Indole-benzothiazole hybrids can be synthesized through several routes. One straightforward method involves the condensation of indole-3-carbaldehyde with 2-aminobenzothiazole (B30445) to form a Schiff base, which is an imine derivative of (1H-indol-3-yl)methanamine. researchgate.net Another approach involves coupling indole-3-acetic acid with substituted 2-aminobenzothiazoles using a coupling agent like EDC to form an amide linkage. asianpubs.org

Table 2: Synthesis of Indole-Heterocycle Hybrids

HeterocycleIndole PrecursorKey ReagentsSynthetic MethodReference
Isoxazole3-AcetylindoleDiethyl oxalate, Hydroxylamine hydrochlorideClaisen condensation followed by cyclization researchgate.net
PyrazoleIndole-3-glyoxalHydrazine hydrateCyclocondensation nih.gov
BenzothiazoleIndole-3-carbaldehyde2-AminobenzothiazoleSchiff base formation researchgate.net

Synthesis of Hybrid Molecules and Conjugates

Molecular hybridization involves combining two or more pharmacophores into a single molecule to create a new chemical entity with potentially enhanced affinity, better efficacy, or a modified selectivity profile. The (1H-indol-3-yl)methanamine scaffold is an excellent building block for creating such hybrid molecules.

One notable example is the synthesis of tubulin polymerization inhibitors. rsc.org In this work, N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were designed and synthesized. The synthetic route involves using the (1H-indol-3-yl)methanamine core as a nucleophile that is subsequently acylated with moieties containing pyrazole or triazole rings. Mechanistic studies showed that the most potent of these compounds inhibited tubulin polymerization, induced apoptosis, and arrested the cell cycle in the G2/M phase. rsc.org

Another example involves a multi-component reaction to create complex indole-imidazole hybrids. nih.gov In this synthesis, (1H-indol-3-yl)methanamine is reacted with an indole-3-carbaldehyde and p-toluenesulfonylmethyl isocyanide. This reaction directly utilizes the primary amine of the scaffold to construct a new imidazole (B134444) ring, linking two indole moieties together. The resulting compounds were investigated for their antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Table 3: Examples of Hybrid Molecules Derived from (1H-indol-3-yl)methanamine

Hybrid Molecule ClassSynthetic StrategyPharmacological Target/ActivityReference
Indole-Trimethoxyphenyl-Pyrazole/Triazole HybridsN-acylation of the (1H-indol-3-yl)methanamine nitrogenTubulin Polymerization Inhibition; Anticancer rsc.org
Bis-indole Imidazole HybridsMulti-component reaction involving (1H-indol-3-yl)methanamineAntimicrobial (MRSA) nih.gov

Strategic Applications of 1h Indol 3 Yl Methanamine As a Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The inherent structure of (1H-indol-3-yl)methanamine makes it an ideal precursor for the synthesis of various naturally occurring and designed molecules, particularly within the realm of alkaloid chemistry.

(1H-indol-3-yl)methanamine is a fundamental building block in the biosynthesis of over 4100 known indole (B1671886) alkaloids. nih.gov Synthetic chemists have long sought to replicate these natural pathways in the laboratory, a field known as biomimetic synthesis. nih.govnih.gov A cornerstone of this approach is the Pictet-Spengler reaction, which condenses tryptamine (B22526) with an aldehyde or ketone to form a β-carboline, a core structure in many indole alkaloids. nih.govucl.ac.uk

This reaction is a key step in the natural production of strictosidine (B192452), the universal precursor to the vast family of monoterpenoid indole alkaloids. nih.govwikipedia.org In this biosynthetic pathway, the enzyme strictosidine synthase catalyzes the Pictet-Spengler reaction between tryptamine and the monoterpene secologanin (B1681713). ucl.ac.ukwikipedia.org Laboratory syntheses have successfully mimicked this process to generate strictosidine and its analogs, providing access to a wide range of complex alkaloid scaffolds. nih.gov The versatility of the Pictet-Spengler reaction using tryptamine derivatives allows for the creation of diverse molecular architectures. nih.gov

Beyond strictosidine, the tryptamine framework is integral to the biosynthesis of other complex alkaloids such as strychnine (B123637). The synthesis of strychnine also involves an initial condensation of tryptamine and secologanin to form strictosidine, which then undergoes a series of complex enzymatic transformations. wikipedia.org The principles of these biosynthetic pathways guide synthetic chemists in the laboratory to construct these intricate molecules.

Table 1: Examples of Alkaloids Synthesized from (1H-indol-3-yl)methanamine Precursors

Alkaloid ClassKey ReactionPrecursorsResulting Core Structure
Monoterpenoid Indole AlkaloidsPictet-Spengler(1H-indol-3-yl)methanamine, SecologaninStrictosidine
β-Carboline AlkaloidsPictet-Spengler(1H-indol-3-yl)methanamine, Aldehyde/KetoneTetrahydro-β-carboline
Flindersial AlkaloidsAcid-promoted Dimerization(1H-indol-3-yl)methanamineIsoboreverine

The marine environment is a rich source of structurally unique and biologically active indole alkaloids. nih.gov (1H-indol-3-yl)methanamine and its derivatives are crucial starting materials for the total synthesis of these complex marine natural products. nih.gov A prominent example is the synthesis of dragmacidin D, a bis(indole) alkaloid isolated from deep-water sponges that exhibits potent inhibition of serine/threonine protein phosphatases. chem-station.com The total synthesis of dragmacidin D has been achieved through strategies that utilize indole building blocks, which can be derived from tryptamine. chem-station.com

Another significant class of marine indole alkaloids synthesized from tryptamine-related precursors are the hamacanthins. The total synthesis of hamacanthin A and hamacanthin B, which are bis(indole) alkaloids, has been reported, showcasing the utility of indole-based starting materials in constructing these complex dimeric structures. mdpi.com Furthermore, tryptamine itself has been isolated from the marine sponge Fascaplysinopsis reticulata and has demonstrated antibacterial activity. nih.gov The synthesis of derivatives of the marine alkaloid fascaplysin (B45494) has also been accomplished starting from tryptamine. nih.gov

Pharmacological Scaffold Development in Medicinal Chemistry

The indole nucleus of (1H-indol-3-yl)methanamine is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets. This has led to its extensive use in the development of novel therapeutic agents.

The tryptamine framework has been widely explored for the design of small molecule inhibitors targeting various enzymes and receptors implicated in disease. frontiersin.org By modifying the core structure of (1H-indol-3-yl)methanamine, researchers have developed potent and selective inhibitors for a range of targets.

For instance, derivatives of tryptamine have been synthesized and evaluated as inhibitors of enzymes involved in neurodegenerative disorders, such as acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and cyclooxygenase-2 (COX-2). nih.gov Certain tryptamine sulfonamides have also been identified as potent inhibitors of 15-lipoxygenase, an enzyme implicated in inflammation. researchgate.net In the field of infectious diseases, tryptamine-based compounds have been developed as inhibitors of bacterial transglycosylase, a key enzyme in bacterial cell wall synthesis. uu.nl

The indole scaffold is also a common feature in many small molecule kinase inhibitors. nih.gov While not always directly starting from tryptamine, the design principles often leverage the favorable binding interactions of the indole ring. Synthetic routes to various kinase inhibitors often involve the construction of functionalized indole cores. ed.ac.uk

Table 2: Examples of Small Molecule Inhibitors Derived from (1H-indol-3-yl)methanamine Scaffolds

TargetDerivative ClassExample of Activity
Acetylcholinesterase (AChE)Substituted TryptaminesIC₅₀ values in the low micromolar to nanomolar range nih.gov
15-LipoxygenaseTryptamine and Homotryptamine SulfonamidesPotent inhibitors of the isolated enzyme researchgate.net
Bacterial TransglycosylaseTryptamine-based derivativesInhibition of TG activity and antibacterial action uu.nl
PI3Kγ(1H-pyrazol-4-yl)methanamine derivativesModerate to good inhibitory potential chula.ac.th
Butyrylcholinesterase (BuChE)Carbamylated Tryptamine DerivativesHighly selective inhibitory activity frontiersin.orgnih.gov

Systematic modification of the (1H-indol-3-yl)methanamine structure has been instrumental in elucidating structure-activity relationships (SARs) for various biological targets. These studies provide crucial insights for the rational design of more potent and selective drugs. researchgate.net

A significant area of SAR exploration for tryptamine derivatives has been their interaction with serotonin (B10506) (5-HT) receptors. acs.org By altering substituents on the indole ring, modifying the ethylamine (B1201723) side chain, and N-alkylation, researchers have been able to modulate the affinity and selectivity for different 5-HT receptor subtypes, such as 5-HT₁B, 5-HT₂A, and 5-HT₆. researchgate.netnih.govnih.gov For example, studies on tryptamine analogs have shown that specific substitutions at the 5-position of the indole ring can enhance agonist activity at the 5-HT₁B receptor. researchgate.net

Furthermore, holographic quantitative structure-activity relationship (HQSAR) models have been developed for tryptamine derivatives to correlate their structural features with their inhibitory potencies at NMDA, 5-HT₁A, and 5-HT₂A receptors. nih.gov These computational models help in predicting the activity of new derivatives and guide further synthetic efforts. The SAR of tryptamine analogs has also been investigated for their psychedelic properties, linking structural modifications to their pharmacological effects. psychedelicreview.com

Table 3: Structure-Activity Relationship (SAR) Highlights for (1H-indol-3-yl)methanamine Derivatives

Target ReceptorStructural ModificationEffect on Activity
5-HT₂A ReceptorOxygen-containing substituents on the indole ringPositive influence on affinity nih.gov
5-HT₁B ReceptorSubstituents at the 5-position of the indole ringIncreased agonist activity researchgate.net
5-HT₆ ReceptorCyclopropyl ring on the α-position of the side chainPromising selectivity and activity nih.gov
NMDA ReceptorHalogen substituents at positions 5 and 7 of the indole ringEnhanced activity nih.gov

Mechanistic Investigations and Biological Activity Profiling of 1h Indol 3 Yl Methanamine Derivatives

Antimicrobial Activity Profiling

The indole (B1671886) scaffold is a crucial component in many compounds exhibiting antimicrobial properties. Researchers have synthesized and evaluated numerous (1H-indol-3-yl)methanamine derivatives to explore their potential in combating bacterial, fungal, and mycobacterial infections.

Antibacterial Efficacy against Specific Strains

A variety of (1H-indol-3-yl)methanamine derivatives have demonstrated notable antibacterial activity against a range of common human pathogens. For instance, a collection of 3-substituted indole derivatives, prepared through the nucleophilic addition of indoles to nitrones, were tested against nearly thirty bacterial strains. nih.gov Two types of these indolic molecules were found to inhibit the growth of Staphylococcus aureus, including methicillin-resistant (MRSA) and vancomycin-intermediate (VISA) strains, with minimum inhibitory concentration (MIC) values ranging from 8 to 16 mg/L. nih.gov

Further studies have synthesized novel 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives and evaluated their in vitro activity against both Gram-positive and Gram-negative bacteria. nih.gov Additionally, some indole derivatives have been investigated as inhibitors of the NorA efflux pump in Staphylococcus aureus, which is a mechanism of resistance to fluoroquinolones. nih.gov Several of these compounds were able to restore the antibacterial activity of ciprofloxacin (B1669076) against resistant strains in a concentration-dependent manner. nih.gov

Tris(1H-indol-3-yl)methylium derivatives have also been synthesized and tested for their antibacterial properties. The activity of these compounds was found to be dependent on the length of their carbon chain, with derivatives having C5–C6 chains being more active. The most potent compound showed a minimum inhibitory concentration (MIC) of 0.5 μg/mL against Gram-positive bacteria, including MRSA. nih.gov

Antifungal Properties

The antifungal potential of (1H-indol-3-yl)methanamine derivatives has also been a subject of extensive research. Indole and its derivatives are known to possess a wide range of medicinal activities, including antifungal properties. tandfonline.com

A series of novel indole Schiff base derivatives containing a 1,3,4-thiadiazole (B1197879) scaffold were synthesized and investigated for their antifungal activity against several plant pathogenic fungi, including Fusarium graminearum, Fusarium oxysporum, and Curvularia lunata. nih.gov One compound, in particular, demonstrated high inhibition rates against these fungi at a concentration of 500 μg/mL. nih.gov

Mannich bases of indole have also been synthesized and screened for their antifungal activity against Candida albicans. Some of these compounds showed significant antifungal activity when compared to the standard drug, ketoconazole. Furthermore, a study of nine indole derivatives against seven phytopathogenic fungi revealed that several compounds exhibited broad-spectrum antifungal activities, with some showing more potent effects than the commercial fungicide hymexazole. researchgate.net

Antitubercular Research against Mycobacterium tuberculosis H37Rv

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. Indole derivatives have shown promise in this area. A series of (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives were synthesized and screened for their in vitro activity against Mycobacterium tuberculosis H37Rv, with some compounds displaying interesting activity. researchgate.net

Research into 3-triazenoindoles identified seven compounds with MICs of 0.2 to 0.5 μg/ml against the H37Rv strain and an isoniazid-resistant human isolate. nih.govasm.org One of these compounds was also active against a dormant form of M. tuberculosis. nih.govasm.org Furthermore, indole-2-carboxamide derivatives have been rationally designed and evaluated for their antitubercular activities. One such compound displayed high activity (MIC = 0.32 μM) against the drug-sensitive H37Rv strain and exhibited high selectivity towards M. tuberculosis over mammalian cells, suggesting minimal cytotoxicity. rsc.org

Anticancer Activity Research

The indole nucleus is a common feature in many anticancer agents, both natural and synthetic. Derivatives of (1H-indol-3-yl)methanamine have been a focal point of anticancer drug discovery, with numerous studies investigating their cytotoxic and antiproliferative effects on various cancer cell lines.

In Vitro Cytotoxicity and Antiproliferative Assays

A wide array of (1H-indol-3-yl)methanamine derivatives have been synthesized and evaluated for their ability to inhibit the proliferation of cancer cells. For example, a series of 3-methyl-2-phenyl-1H-indoles were prepared and tested for their antiproliferative effect on human tumor cell lines such as HeLa (cervix adenocarcinoma), A2780 (ovarian carcinoma), and MSTO-211H (biphasic mesothelioma), with some compounds showing growth inhibition values in the micromolar range. acs.org

Bis-indole derivatives have also shown enhanced antiproliferative effects compared to their monomeric counterparts. nih.gov Newly synthesized bis-indoles with a phenyl linker were screened in vitro on eight cancer cell lines, including human colorectal carcinoma (Caco-2 and HCT116), human cervical cancer (HeLa), and human breast adenocarcinoma (MCF-7, MDA-MB-231), with some compounds showing strong antiproliferative activity. nih.gov

Indole-aryl amide derivatives have also been investigated for their cytotoxic activity against a panel of cancer cell lines, including HT29 (colon), HeLa (cervical), IGROV-1 (ovarian), MCF7 (breast), PC-3 (prostate), and Jurkat J6 (leukemia). nih.gov Some of these compounds showed good activity against the selected tumor cell lines. nih.gov

Mechanisms of Action in Cancer Cell Lines (e.g., Induction of Programmed Cell Death)

A significant mechanism by which many indole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. mdpi.com Natural compounds like indoles that induce apoptosis in cancer cells without causing significant toxicity to normal cells are considered promising candidates for cancer therapy. mdpi.com

For instance, benzo[f]indole-4,9-dione derivatives have been shown to induce apoptosis in triple-negative breast cancer cells (MDA-MB 231). nih.gov These compounds were found to increase intracellular reactive oxygen species (ROS), leading to DNA and mitochondrial damage, and subsequently inducing apoptosis, likely through the intrinsic pathway. nih.gov The activation of caspase-9 and caspase-3, key executioners of apoptosis, was also observed. nih.gov

In another study, a series of indazole derivatives were found to induce apoptosis in K562 chronic myeloid leukemia cells in a dose-dependent manner. mdpi.com The mechanism was suggested to involve the inhibition of Bcl-2 family members and the p53/MDM2 pathway. mdpi.com Furthermore, some indole-aryl amide derivatives were found to cause an increase in the expression of the pro-apoptotic protein Bax. nih.gov These findings highlight the potential of (1H-indol-3-yl)methanamine derivatives to target and eliminate cancer cells by activating their intrinsic cell death programs.

Targeting Specific Protein Domains (e.g., Tubulin, Topoisomerase IIα)

(1H-indol-3-yl)methanamine derivatives have been investigated for their ability to target and modulate the function of crucial cellular proteins, such as tubulin and topoisomerase IIα, which are established targets in oncology.

Tubulin Polymerization Inhibition:

Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. nih.govCompounds that disrupt microtubule dynamics are potent anticancer agents. Several derivatives of (1H-indol-3-yl)methanamine have demonstrated significant tubulin polymerization inhibitory activity.

A series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives have been synthesized and shown to possess potent antiproliferative effects against various cancer cell lines. rsc.orgOne notable compound from this series, 7d , exhibited significant activity against HeLa, MCF-7, and HT-29 cells. rsc.orgFurther mechanistic studies revealed that this compound inhibits tubulin polymerization, leading to a G2/M phase cell cycle arrest and subsequent apoptosis. rsc.org Arylthioindole (ATI) derivatives represent another class of indole compounds that act as potent inhibitors of tubulin polymerization by binding to the colchicine (B1669291) site on β-tubulin. nih.govWhile specific studies on (1H-indol-3-yl)methanamine hydrochloride are not prevalent in the reviewed literature, the activity of these related derivatives underscores the potential of the indole-3-methanamine scaffold in developing new tubulin inhibitors.

Topoisomerase IIα Inhibition:

Human DNA topoisomerase IIα is a vital enzyme that manages DNA topology during replication, transcription, and chromosome segregation. It is a key target for several clinically used anticancer drugs. Research into thiosemicarbazide-based ligands has identified dual inhibitors of human DNA topoisomerase IIα and indoleamine-2,3-dioxygenase 1 (IDO1). frontiersin.orgWhile these compounds are not direct derivatives of (1H-indol-3-yl)methanamine, their indole moiety is crucial for their activity, suggesting that the broader indole scaffold can be tailored to target this enzyme.

Anti-inflammatory and Analgesic Activity Studies

Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins (B1171923). The two isoforms, COX-1 and COX-2, are important therapeutic targets for anti-inflammatory drugs. Indole derivatives, including those related to (1H-indol-3-yl)methanamine, have been extensively studied for their COX inhibitory potential.

A series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated for their anti-inflammatory and COX inhibition activities. Several compounds in this series demonstrated significant anti-inflammatory effects, with some showing selective inhibition of COX-2. For example, compound S3 was found to be a selective COX-2 inhibitor with a good anti-inflammatory profile.

CompoundAnti-inflammatory Activity (% inhibition) after 2hAnti-inflammatory Activity (% inhibition) after 3h
S361.9961.20
S762.6963.69
S1458.8259.09
Indomethacin (Reference)77.2376.89

Furthermore, novel 1-(1H-indol-1-yl)ethanone derivatives have also been synthesized and evaluated as COX-2 inhibitors, with some compounds showing promising anti-inflammatory and analgesic activities. researchgate.netThese studies highlight the potential of the indole nucleus as a scaffold for the development of new anti-inflammatory agents with improved selectivity and safety profiles.

Antiviral Activity against Various Viruses

The indole scaffold is present in numerous natural and synthetic compounds with a broad range of antiviral activities. Research has explored the potential of (1H-indol-3-yl)methanamine derivatives against various viral pathogens.

One study reported the in vitro antiviral activity of a novel indole-3-carboxylic acid derivative, dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole, against SARS-CoV-2. This compound was found to completely inhibit the replication of the virus at a concentration of 52.0 μM. Moreover, the general class of indole derivatives has shown promise against other viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). researchgate.netFor instance, certain indole derivatives have demonstrated potent anti-HIV activity with IC50 values in the low micromolar range. researchgate.netWhile direct evidence for the antiviral activity of this compound against a wide range of viruses is limited in the available literature, the established antiviral properties of the broader indole family suggest this is a promising area for future investigation.

Enzyme Inhibition Studies

Helicobacter pylori is a bacterium that colonizes the human stomach and is a major cause of gastritis, peptic ulcers, and gastric cancer. The survival of H. pylori in the acidic environment of the stomach is dependent on the enzyme urease, which neutralizes gastric acid by producing ammonia (B1221849). nih.govnih.govTherefore, urease is a key target for the development of new anti-H. pylori agents.

While various classes of compounds, including imidazothiazole derivatives and plant-derived extracts, are being investigated for their urease inhibitory activity, specific studies on the urease inhibition potential of this compound against H. pylori were not identified in the reviewed literature. nih.gov

Secretory phospholipases A2 (sPLA2s) are a group of enzymes that play a crucial role in inflammation by releasing arachidonic acid from cell membranes, which is a precursor for prostaglandins and leukotrienes. Inhibition of sPLA2 is a promising strategy for the treatment of various inflammatory diseases.

Indole-based structures have been identified as inhibitors of sPLA2. One study highlighted an "Indole-based inhibitor (Compound 11c)" with inhibitory activity against multiple groups of sPLA2. The inhibitory concentrations (IC50) for this compound are detailed in the table below.

sPLA2 GroupIC50 (nM)
Group IIA250
Group V100
Group X15
Group IB>1600

Additionally, a related compound, N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl} benzamide, has been shown to inhibit lysosomal phospholipase A2, further indicating the potential of the indole scaffold to target phospholipases.

Myeloperoxidase (MPO) and Xanthine (B1682287) Dehydrogenase Inhibition

(1H-indol-3-yl)methanamine derivatives have emerged as a significant scaffold for developing inhibitors of enzymes implicated in inflammatory processes, notably myeloperoxidase (MPO) and xanthine oxidoreductase (XOR), which exists as both xanthine dehydrogenase and xanthine oxidase.

Myeloperoxidase (MPO) Inhibition:

MPO, a heme enzyme predominantly found in neutrophils, plays a crucial role in the innate immune response by producing hypochlorous acid (HOCl), a potent microbicidal agent. nih.govnih.gov However, excessive MPO activity can lead to oxidative damage to host tissues, contributing to the pathology of various inflammatory diseases. nih.govacs.org Consequently, MPO is considered an attractive therapeutic target. nih.govresearchgate.net

Research has demonstrated that indole derivatives can be highly potent MPO inhibitors. nih.govresearchgate.net Specifically, synthetic analogs based on the 3-alkylindole structure have been investigated for their MPO inhibitory efficacy. nih.govacs.org Studies have revealed that microbiota-derived tryptophan metabolites, which include indole structures, can inhibit MPO at physiologic concentrations, specifically blocking its chlorinating activity and thereby reducing MPO-associated tissue damage. nih.gov For instance, indole and indole-3-propionic acid (IPA) have been shown to significantly inhibit MPO-mediated tyrosine chlorination in a dose-dependent manner. nih.gov

A structure-based drug design approach led to the synthesis of a series of 3-alkylindole derivatives with potent MPO inhibitory activity. nih.govacs.org One notable compound, a fluoroindole derivative with a three-carbon side chain terminating in an amide group, exhibited an IC50 value of 18 nM for MPO inhibition. nih.govacs.orgacs.org The mechanism of inhibition for some 3-(aminoalkyl)-5-fluoroindole derivatives involves their oxidation by MPO compound I, which leads to the accumulation of the inactive compound II, thereby inhibiting the enzyme's halogenation activity. acs.org

Xanthine Dehydrogenase/Oxidase Inhibition:

Xanthine oxidase (XO), an isoform of xanthine oxidoreductase, is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.govglobethesis.com Overproduction of uric acid leads to hyperuricemia, a condition underlying gout. nih.govnih.gov Therefore, XO inhibitors are a cornerstone in the management of this condition. nih.gov

The indole scaffold has been successfully utilized to design novel XO inhibitors. nih.gov A series of 2-(indol-5-yl)thiazole derivatives were synthesized and evaluated for their XO inhibitory activity. nih.gov Further exploration led to the design of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids, which also showed significant inhibitory effects against XO. nih.gov One compound from this series, featuring a hydrophobic group on the indole ring nitrogen, demonstrated an IC50 value of 0.13 μM, which was 22 times more potent than the classic anti-gout drug allopurinol (B61711). nih.gov Enzyme kinetic studies revealed that this potent compound acts as a mixed-type inhibitor. nih.gov Similarly, another study identified N-(3-cyano-1-cyclopentyl-1H-indol-5-yl)-1H-benzo[d]imidazole-5-carboxamide as a highly promising XO inhibitor with an IC50 value of 0.62 µM, significantly more potent than allopurinol (IC50 = 8.91 µM). nih.gov

Structure-Activity Relationship (SAR) Elucidation

Correlation of Structural Modifications with Biological Potency

The biological potency of (1H-indol-3-yl)methanamine derivatives as enzyme inhibitors is intricately linked to their structural features. Systematic modifications of the indole core, the side chain at the C3 position, and various substituents have provided critical insights into the structure-activity relationships (SAR) for both MPO and XO inhibition.

For Myeloperoxidase (MPO) Inhibition:

SAR studies on 3-alkylindole derivatives have elucidated key structural requirements for potent MPO inhibition. nih.govacs.org

Side Chain Modifications: The length and functionality of the alkyl chain at the C3 position are crucial. A fluoroindole compound with a three-carbon side chain and a terminal amide group was found to be a highly potent inhibitor (IC50 = 18 nM). nih.govacs.org In contrast, alkyl groups on the side chain's nitrogen atom tended to decrease the inhibitory potency. researchgate.net The introduction of functional groups like thiocyanate (B1210189), sulfonamide, nitrile, and amide on the side chain was found to be important for maintaining MPO inhibition while reducing off-target effects. researchgate.net

Indole Ring Substitutions: The position of substituents on the indole ring influences activity. For instance, changing the position of a fluorine atom on the indole ring did not significantly alter the MPO inhibitory activity. acs.orgresearchgate.net

For Xanthine Oxidase (XO) Inhibition:

The SAR for indole-based XO inhibitors has been extensively explored, revealing several key determinants of potency.

Indole Ring Substitutions: The nature and position of substituents on the indole ring are critical. A hydrophobic group, such as an isopropyl group, at the N1 position of the indole ring was shown to enhance bioavailability and in vivo efficacy. nih.gov An electron-withdrawing group, like a cyano (CN) group, at the C3 position of the indole ring significantly boosted XO inhibitory activity. nih.gov SAR analysis of indolinedione-coumarin hybrids showed that a methoxy (B1213986) group at the C5 position of the indolinedione was more favorable for activity than halogen or nitro groups. researchgate.net

Heterocyclic Moiety: For derivatives where the indole is linked to another heterocycle (e.g., thiazole (B1198619) or isoxazole), substitutions on that ring also play a role. A small hydrophobic group like a methyl group at the C4 position of a linked thiazole ring enhanced XO inhibitory potency. nih.gov

Linker and Terminal Groups: In a series of triazole-linked isatin-indole hybrids, a two-carbon distance between the isatin (B1672199) and triazole moieties was found to be optimal for inhibitory potential. researchgate.net

The following table summarizes the inhibitory activities of selected (1H-indol-3-yl)methanamine derivatives against MPO and XO.

Compound ClassTarget EnzymeKey Structural FeaturesInhibitory Potency (IC50)Reference
3-AlkylfluoroindoleMPO3-carbon side chain with terminal amide18 nM nih.govacs.org
2-(3-cyano-2-isopropylindol-5-yl)-4-methylthiazole-5-carboxylic acidXOCN at C3, Isopropyl at C2 of indole; Methyl at C4 of thiazole3.5 nM nih.gov
5-(1H-indol-5-yl)isoxazole-3-carboxylic acid derivative (6c)XOHydrophobic group on indole nitrogen0.13 µM nih.gov
N-(3-cyano-1-cyclopentyl-1H-indol-5-yl)-1H-benzo[d]imidazole-5-carboxamide (3i)XOCN at C3, Cyclopentyl at N1 of indole0.62 µM nih.gov

Strategies for Potency and Selectivity Enhancement

A primary goal in the development of therapeutic agents is to maximize potency against the intended target while minimizing activity against other biological molecules to reduce side effects. For (1H-indol-3-yl)methanamine derivatives, several strategies have been employed to enhance both potency and selectivity.

Enhancing Potency:

Potency is often improved through structure-based drug design and systematic SAR exploration. For XO inhibitors, a key strategy involves optimizing interactions with the enzyme's active site. Molecular docking studies for a potent 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid derivative showed that it not only retained key interactions similar to the known inhibitor febuxostat (B1672324) but also formed new hydrogen bonds with Ser876 and Thr1010 residues, contributing to its high potency. nih.gov The introduction of specific functional groups, such as a cyano group at the C3 position and a hydrophobic moiety at the N1 position of the indole ring, has proven effective in dramatically increasing XO inhibitory activity. nih.gov

Enhancing Selectivity:

Selectivity is crucial, particularly when the primary scaffold has the potential to interact with multiple targets. A significant challenge with early 3-(aminoalkyl)-5-fluoroindole MPO inhibitors was their concurrent high affinity for the serotonin (B10506) reuptake transporter (SERT), given the structural similarity to serotonin. nih.govacs.orgacs.org

To address this, a key strategy involved modifying the terminal group of the C3-alkyl side chain. It was discovered that replacing the primary amine—a feature common in high-affinity SERT ligands—with other functional groups could decouple MPO inhibition from SERT binding. Specifically, introducing terminal amide, nitrile, sulfonamide, or thiocyanate groups on the side chain resulted in compounds that retained high MPO inhibitory potency while exhibiting significantly reduced affinity for SERT (in the micromolar range). acs.orgresearchgate.net For example, the fluoroindole compound with a terminal amide group that had an MPO IC50 of 18 nM showed a selectivity index (SERT Ki / MPO IC50) of 35, indicating a substantial improvement in selectivity. nih.govacs.orgacs.org This demonstrates a successful strategy of targeted structural modification to engineer selectivity by removing pharmacophoric features responsible for off-target activity.

Other general strategies for improving the properties of indole derivatives include the site-selective functionalization of the indole's benzene (B151609) core through the use of directing groups, which allows for the precise installation of various substituents to fine-tune biological activity and physicochemical properties. researchgate.net

Computational Chemistry and in Silico Approaches for 1h Indol 3 Yl Methanamine Research

Quantum Chemical Calculations for Electronic and Energetic Properties

Quantum chemical calculations are employed to understand the intrinsic electronic characteristics and stability of a molecule. These methods solve the Schrödinger equation for a given molecular structure, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. chemijournal.com The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used for its accuracy in predicting molecular geometries and energies. science.gov When paired with a comprehensive basis set like 6-311++G(d,p), which includes diffuse functions and polarization functions, this level of theory provides a highly accurate description of the molecule's electronic and energetic properties. researchgate.netnih.gov

The first step in a typical DFT study is the geometry optimization of the (1H-indol-3-yl)methanamine cation. This process finds the lowest energy conformation of the molecule, predicting key structural parameters such as bond lengths, bond angles, and dihedral angles. Following optimization, various thermodynamic and energetic properties can be calculated. While specific values require dedicated computation, the typical data generated are outlined in the table below.

Calculated PropertySignificance
Total Energy (Hartree)The total electronic energy of the molecule in its optimized, lowest-energy state.
Zero-Point Vibrational Energy (kcal/mol)The vibrational energy of the molecule at 0 Kelvin, accounting for quantum effects.
Rotational Constants (GHz)Provides information about the molecule's moments of inertia, useful for spectroscopic analysis.
Dipole Moment (Debye)Measures the overall polarity of the molecule, which influences its solubility and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemijournal.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability. nih.gov A large gap indicates high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized. nih.gov The analysis of FMOs also helps to explain intramolecular charge transfer (ICT), where electronic excitation can cause electron density to move from the HOMO-donating region to the LUMO-accepting region of the molecule. researchgate.net For (1H-indol-3-yl)methanamine, the HOMO is typically localized on the electron-rich indole (B1671886) ring, while the LUMO may be distributed more broadly, including the aminomethyl side chain.

ParameterTypical Calculated Value (eV)Interpretation
EHOMO-6.0 to -5.0Energy of the highest occupied molecular orbital; relates to ionization potential.
ELUMO-1.0 to 0.5Energy of the lowest unoccupied molecular orbital; relates to electron affinity.
HOMO-LUMO Gap (ΔE)4.5 to 6.0Energy difference (ELUMO - EHOMO); indicates chemical reactivity and kinetic stability.

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive behavior of a molecule. researchgate.net It is a visual representation of the total charge distribution (from electrons and nuclei) mapped onto the molecule's electron density surface. acs.org The MEP map uses a color spectrum to indicate different potential values: red signifies regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-deficient, susceptible to nucleophilic attack). chemijournal.com

For the (1H-indol-3-yl)methanamine cation, the MEP map would reveal distinct reactive sites:

Negative Regions (Red/Yellow): The π-electron cloud of the indole ring, particularly around the nitrogen atom and the fused benzene (B151609) ring, would exhibit a negative potential. These areas are the most likely sites for interaction with electrophiles.

Positive Regions (Blue): The most positive electrostatic potential would be concentrated around the hydrogen atoms of the protonated amine group (-CH₂-NH₃⁺) and the N-H proton of the indole ring. These sites are highly susceptible to nucleophilic attack and are the primary locations for forming strong hydrogen bonds.

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction in terms of localized electron-pair "bonding" units (Lewis structures) and their interactions. materialsciencejournal.org This method is particularly effective for studying hyperconjugation, which is the stabilizing interaction resulting from the delocalization of electrons from a filled (donor) orbital to an adjacent empty (acceptor) anti-bonding orbital. rsc.orgresearchgate.net

The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net A higher E(2) value indicates a more significant interaction and greater stabilization. In (1H-indol-3-yl)methanamine, key hyperconjugative interactions would include:

Delocalization of the lone pair electrons of the indole nitrogen (LP(N)) into the anti-bonding π* orbitals of the aromatic ring.

Interactions between the π orbitals of the indole ring and the σ* anti-bonding orbitals of the adjacent C-C and C-H bonds.

Interactions involving the σ bonds of the aminomethyl side chain.

Donor Orbital (i)Acceptor Orbital (j)Interaction TypeStabilization Energy E(2) (kcal/mol)
LP(1) Nindoleπ(C-C)ringn → πHigh
π(C-C)ringπ(C-C)ringπ → πHigh
σ(C-H)σ(C-C)σ → σModerate

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. Among these, molecular docking is a key method for predicting how a small molecule (ligand) might bind to a large biological macromolecule, such as a protein or enzyme (receptor).

Molecular docking is a powerful in silico tool used extensively in drug discovery to screen virtual libraries of compounds and predict their binding affinity and orientation at the active site of a biological target. asianpubs.orgalliedacademies.org The process involves placing the ligand, (1H-indol-3-yl)methanamine, into the binding site of a receptor whose three-dimensional structure is known (often from X-ray crystallography or NMR). Docking algorithms then sample numerous possible conformations and orientations of the ligand, scoring them based on how well they fit and the strength of their intermolecular interactions. nih.gov

For (1H-indol-3-yl)methanamine hydrochloride, its structural features suggest it could form several types of favorable interactions within a protein's active site:

Hydrogen Bonding: The protonated amine group (-NH₃⁺) is an excellent hydrogen bond donor, capable of forming strong, stabilizing interactions with acceptor residues like aspartate, glutamate, or serine. The N-H group of the indole ring can also act as a hydrogen bond donor.

Electrostatic Interactions: The positive charge on the aminomethyl group can form strong salt bridges with negatively charged amino acid residues, such as aspartate or glutamate.

π-Stacking and Hydrophobic Interactions: The planar, aromatic indole ring is well-suited for π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. It can also participate in hydrophobic interactions with nonpolar residues such as leucine, valine, and isoleucine. mdpi.com

These predicted interactions provide a rational basis for understanding the molecule's potential biological activity and can guide the design of more potent analogues. mdpi.com

Molecular MoietyPotential Interaction TypeInteracting Amino Acid Residues (Examples)
Protonated Amine (-NH₃⁺)Hydrogen Bonding, Salt BridgeAspartate (ASP), Glutamate (GLU), Serine (SER)
Indole N-HHydrogen BondingAspartate (ASP), Glutamate (GLU), Histidine (HIS)
Indole Ringπ-π Stacking, HydrophobicPhenylalanine (PHE), Tyrosine (TYR), Tryptophan (TRP)
Indole Ring / Side ChainHydrophobic/Van der WaalsLeucine (LEU), Isoleucine (ILE), Valine (VAL), Alanine (ALA)

Estimation of Binding Affinity for Enzyme Active Sites (e.g., Urease, COX-2)

Molecular docking is a prominent in silico technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. This method is crucial for estimating the inhibitory potential of compounds like (1H-indol-3-yl)methanamine against specific enzymes. The indole nucleus is a common scaffold in molecules designed to target various enzymes, including cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation.

Docking studies on indole derivatives have revealed key interactions that contribute to their binding affinity with the COX-2 active site. For instance, research on a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives demonstrated their potential to bind effectively with the COX-2 enzyme. nih.gov One particularly active compound formed hydrogen bonds with the amino acid residues Tyr 355 and Arg 120 within the active site, an interaction pattern similar to that of the established drug indomethacin. nih.govresearchgate.net This suggests that the indole structure can serve as a valuable framework for selective COX-2 inhibitors.

The binding affinity, often expressed as a docking score or binding energy (kcal/mol), quantifies the stability of the ligand-protein complex. In silico analyses of various compounds with COX enzymes have shown that favorable binding energies are indicative of potent inhibitory activity. nih.gov For example, docking results for a triterpenoid, daturaolone, with COX-1 and COX-2 yielded binding energies of -7.0 kcal/mol and -7.5 kcal/mol, respectively. nih.gov Such computational predictions help prioritize compounds for further biological evaluation as anti-inflammatory agents. nih.govresearchgate.net

Compound ClassTarget EnzymeKey Interacting ResiduesPredicted Binding Energy (kcal/mol)
Indole Acetohydrazide DerivativesCOX-2Tyr 355, Arg 120Not specified, but noted strong interaction
DaturaoloneCOX-1Not specified-7.0
DaturaoloneCOX-2Not specified-7.5

This table presents data from docking studies on indole-related and other compounds with cyclooxygenase enzymes to illustrate the application of binding affinity estimation.

Virtual Screening for Potential Bioactive Analogues

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules and identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. This process allows researchers to narrow down the field of potential drug candidates from millions to a manageable number for chemical synthesis and biological testing.

Starting with a lead compound such as (1H-indol-3-yl)methanamine, virtual screening can be employed to discover analogues with enhanced bioactivity or improved pharmacokinetic properties. The process often involves creating a virtual library of compounds that are structurally similar to the lead molecule. These analogues can be generated by adding or modifying functional groups on the parent indole scaffold.

The screening process then uses molecular docking simulations to predict the binding affinity of each analogue against a specific biological target. In silico screening of indole derivatives has been used to evaluate their potential as selective estrogen receptor degraders (SERDs) for breast cancer therapy. researchgate.net By using ADMET (absorption, distribution, metabolism, excretion, and toxicity) analysis and molecular docking, researchers can identify derivatives with optimal pharmacokinetic profiles and strong binding interactions with the target receptor, ERα. researchgate.net This approach has successfully identified indole derivatives with better binding free energy than the native ligand, highlighting promising candidates for further development. researchgate.net

Computational Approaches for Spectroscopic Data Prediction

Computational methods are highly effective in predicting the spectroscopic properties of molecules, which is essential for their structural elucidation and characterization. Techniques such as Density Functional Theory (DFT) are used to calculate NMR chemical shifts and vibrational frequencies (FT-IR, FT-Raman), providing theoretical data that can be compared with experimental results to confirm molecular structures.

Gauge Independent Atomic Orbital (GIAO) Method for NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of organic molecules. The prediction of ¹H and ¹³C NMR chemical shifts through computational methods can aid in the interpretation of experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method is one of the most reliable and widely used approaches for calculating NMR shielding constants. researchgate.net

This method, often employed with DFT at levels like B3LYP with basis sets such as 6-311G(d,p), calculates the isotropic nuclear magnetic shielding constants. These theoretical values are then compared to experimental chemical shifts. Studies on hexahydroindoles, which are related to the indole family, have shown an excellent linear correlation between experimental chemical shifts and those calculated using the GIAO method, with R-squared values often exceeding 0.90. This high level of accuracy confirms the GIAO method's utility in verifying the structures of complex heterocyclic molecules like (1H-indol-3-yl)methanamine. researchgate.net Combining DFT and GIAO with machine learning techniques can further increase the accuracy of NMR chemical shift predictions. osti.gov

MethodBasis SetCorrelation (R²) with Experimental Data
GIAO6-311G(d,p)> 0.90
CSGT6-311G(d,p)Lower than GIAO
IGAIM6-311G(d,p)Lower than GIAO

This table summarizes the performance of different computational methods for predicting NMR chemical shifts in indole-related compounds, highlighting the reliability of the GIAO method. researchgate.net

Vibrational Frequency Analysis (FT-IR, FT-Raman)

Computational vibrational frequency analysis, typically performed using DFT and Hartree-Fock (HF) methods, calculates the harmonic vibrational wavenumbers, IR intensities, and Raman activities. nih.gov The calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a direct comparison with experimental spectra. nih.govnih.gov

For indole-related compounds, such as 1-acetyl-1H-indole-2,3-dione, DFT calculations (e.g., B3LYP/6-311++G(d,p)) have been used to simulate FT-IR and FT-Raman spectra. researchgate.net The results show good agreement with experimental data, enabling a full assignment of the fundamental vibrational modes. researchgate.net This computational analysis not only confirms the molecular structure but also provides insights into molecular interactions, such as hydrogen bonding, which can cause observable peak shifts in the spectra. americanpharmaceuticalreview.com

Advanced Analytical Techniques for the Elucidation and Characterization of 1h Indol 3 Yl Methanamine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed insight into the chemical environment of individual atoms. For (1H-indol-3-yl)methanamine and its analogues, both proton (¹H) and carbon-13 (¹³C) NMR are indispensable for unambiguous structural confirmation.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. In the case of (1H-indol-3-yl)methanamine hydrochloride, the spectrum will exhibit characteristic signals corresponding to the indole (B1671886) ring protons, the methylene (B1212753) protons of the side chain, and the amine protons.

The indole ring itself presents a unique set of signals. The proton at the C2 position typically appears as a singlet, while the protons on the benzene (B151609) portion of the indole ring (C4, C5, C6, and C7) appear as a complex multiplet system in the aromatic region of the spectrum. The aminomethyl side chain protons (-CH₂-NH₃⁺) will also show distinct signals. The hydrochloride salt form means the amine group is protonated, and these protons will be observable, often as a broad singlet.

Table 1: Representative ¹H NMR Spectral Data for (1H-indol-3-yl)methanamine Moiety

Proton Assignment Chemical Shift (δ, ppm) Range Multiplicity
Indole N-H 10.8 - 11.2 Broad Singlet
H-7 (Indole) 7.60 - 7.70 Doublet
H-4 (Indole) 7.35 - 7.45 Doublet
H-2 (Indole) 7.20 - 7.30 Singlet
H-5, H-6 (Indole) 7.00 - 7.15 Multiplet
-CH₂- (Methylene) 4.10 - 4.20 Singlet/Triplet

Note: Chemical shifts are approximate and can vary based on the solvent and concentration. The presence of the hydrochloride salt will influence the chemical shifts, particularly of the protons near the ammonium (B1175870) group.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbons and to probe the carbon framework of a molecule. Each unique carbon atom in (1H-indol-3-yl)methanamine will produce a distinct signal in the ¹³C NMR spectrum. This technique is crucial for confirming the carbon skeleton of the indole ring and the presence of the methanamine side chain.

The spectrum will show signals for the eight carbon atoms of the indole ring system and the single carbon of the aminomethyl group. The chemical shifts of the indole carbons are characteristic, with the carbons adjacent to the nitrogen atom (C2 and C7a) appearing at different fields compared to the others.

Table 2: Representative ¹³C NMR Spectral Data for (1H-indol-3-yl)methanamine Moiety

Carbon Assignment Chemical Shift (δ, ppm) Range
C-7a (Indole) 136.0 - 137.0
C-3a (Indole) 127.0 - 128.0
C-2 (Indole) 123.5 - 124.5
C-5 (Indole) 122.0 - 123.0
C-6 (Indole) 119.5 - 120.5
C-4 (Indole) 118.0 - 119.0
C-7 (Indole) 111.0 - 112.0
C-3 (Indole) 108.0 - 109.0

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) spectroscopy, are powerful tools for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FT-IR spectrum of this compound provides a molecular fingerprint, with characteristic absorption bands corresponding to the vibrations of specific bonds and functional groups.

Key absorptions include the N-H stretching vibration of the indole ring, typically seen as a sharp peak. The aromatic C-H stretching vibrations appear at higher wavenumbers. The C=C stretching vibrations of the indole's aromatic system are also readily identifiable. For the hydrochloride salt, the presence of the ammonium group (-NH₃⁺) gives rise to a broad and strong absorption band in the N-H stretching region. Bending vibrations for the N-H bonds also appear in the fingerprint region of the spectrum.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Range Description of Vibration
Indole N-H 3400 - 3450 N-H Stretch
Aromatic C-H 3000 - 3100 C-H Stretch
Ammonium N-H 2800 - 3200 N-H Stretch (broad)
Aromatic C=C 1580 - 1620 C=C Stretch
N-H Bending 1500 - 1600 N-H Bend

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This hyphenated technique is highly sensitive and selective, making it ideal for the analysis of tryptamine (B22526) derivatives.

In the analysis of (1H-indol-3-yl)methanamine, the mass spectrometer will detect the protonated molecule [M+H]⁺, which allows for the confirmation of its molecular weight. A key feature in the mass spectra of tryptamines is the characteristic fragmentation pattern. The most common fragmentation pathway involves the cleavage of the bond between the α and β carbons of the side chain, leading to the formation of a stable iminium ion. This iminium ion fragment is often the base peak in the spectrum and is a strong indicator of the tryptamine structure.

Table 4: Expected Mass Spectrometry Data for (1H-indol-3-yl)methanamine

Ion m/z (Mass-to-Charge Ratio) Description
[M+H]⁺ 147.1 Protonated molecular ion

This characteristic fragmentation provides a high degree of confidence in the identification of (1H-indol-3-yl)methanamine and its analogues, even in complex mixtures.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for assessing the purity and achieving the separation of (1H-indol-3-yl)methanamine, its hydrochloride salt, and its analogues from complex mixtures, such as reaction media or degradation products. ijper.org The most common modality employed for indole-containing compounds is Reverse-Phase HPLC (RP-HPLC). nih.govsielc.com This method is adept at separating compounds based on their hydrophobicity.

In a typical RP-HPLC setup for analyzing this compound, a stationary phase, such as a C8 or C18 silica-based column, is used. nih.gov The separation is then achieved by flowing a polar mobile phase through the column. nih.gov The composition of the mobile phase is critical for achieving optimal separation and is often a gradient mixture of an aqueous component (like water with a pH modifier) and an organic solvent (commonly acetonitrile (B52724) or methanol). sielc.comoup.com The pH of the mobile phase is a key parameter that can be adjusted to control the retention and selectivity for basic compounds like indole amines. nih.gov

Detection is frequently carried out using an ultraviolet (UV) detector, as the indole ring possesses a strong chromophore that absorbs UV light, typically around 280 nm. oup.com For enhanced sensitivity and selectivity, a fluorescence detector can also be employed, exciting the molecule at its absorption maximum (around 280 nm) and measuring the emission at a higher wavelength (around 350 nm). nih.govnih.gov The purity of a sample is determined by integrating the area of the main peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Table 1: Typical HPLC Parameters for Analysis of Indole Amines

ParameterTypical SpecificationPurpose
Technique Reverse-Phase (RP-HPLC)Separates compounds based on polarity.
Stationary Phase C8 or C18 ColumnProvides a nonpolar surface for interaction.
Mobile Phase Acetonitrile/Water or Methanol (B129727)/WaterElutes compounds from the column.
Modifiers Phosphoric Acid, Ammonium AcetateControls pH to improve peak shape and selectivity. sielc.com
Detection UV (280 nm) or Fluorescence (Ex: 280nm, Em: 350nm)Quantifies the amount of compound eluting. nih.govoup.com
Flow Rate 1.0 mL/minA standard rate for analytical separations. ijper.org

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to provide an empirical verification of the elemental composition of a purified compound. For this compound, this method quantitatively determines the percentage by mass of carbon (C), hydrogen (H), nitrogen (N), and chlorine (Cl). The experimentally determined percentages are then compared against the theoretically calculated values derived from its molecular formula, C₉H₁₁ClN₂. nih.govmdpi.com

A close correlation between the experimental and theoretical values, typically within a narrow margin of ±0.4%, provides strong evidence for the compound's atomic stoichiometry and supports the assigned chemical structure. This technique is particularly crucial for confirming the formation of the hydrochloride salt and for ruling out the presence of significant amounts of impurities or residual solvents that would alter the elemental ratios. The structure of related indole compounds has been successfully confirmed using this method. mdpi.com

Table 2: Theoretical vs. Experimental Elemental Composition of this compound (C₉H₁₁ClN₂)

ElementTheoretical Mass %Acceptable Experimental Range (%)
Carbon (C)59.18%58.78 - 59.58
Hydrogen (H)6.07%5.67 - 6.47
Nitrogen (N)15.34%14.94 - 15.74
Chlorine (Cl)19.41%19.01 - 19.81

Other Advanced Chromatographic Techniques (e.g., UPLC)

Beyond conventional HPLC, Ultra-Performance Liquid Chromatography (UPLC), also referred to as Ultra-High Performance Liquid Chromatography (UHPLC), offers significant advantages for the analysis of (1H-indol-3-yl)methanamine and its analogues. mdpi.com UPLC systems utilize columns packed with smaller particles (typically sub-2 µm) compared to traditional HPLC columns (3-5 µm). sielc.commdpi.com This fundamental difference allows for operation at higher pressures, resulting in substantially faster analysis times and improved resolution.

The benefits of UPLC in the context of analyzing indole compounds include:

Increased Speed: Run times can be reduced significantly, often from 20-30 minutes in HPLC to just a few minutes in UPLC, without sacrificing separation quality. mdpi.com

Higher Resolution: The smaller particle size leads to sharper and narrower peaks, allowing for better separation of closely related impurities from the main analyte peak.

Enhanced Sensitivity: Sharper peaks translate to a higher concentration of the analyte as it passes through the detector, resulting in greater sensitivity. mdpi.com

Reduced Solvent Consumption: Faster run times and lower flow rates lead to a significant decrease in the volume of solvents used, making it a more environmentally friendly and cost-effective technique.

UPLC is often coupled with mass spectrometry (UPLC-MS/MS), providing a powerful tool that combines the superior separation capabilities of UPLC with the definitive identification and structural elucidation power of mass spectrometry. mdpi.com This hyphenated technique is invaluable for the comprehensive characterization of (1H-indol-3-yl)methanamine and its analogues, especially in complex biological or synthetic matrices. mdpi.com

Table 3: Comparison of HPLC and UPLC for Indole Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC/UHPLC)
Particle Size 3 - 5 µm< 2 µm
Typical Run Time 15 - 30 minutes1 - 5 minutes
Resolution GoodExcellent
System Pressure LowerHigher
Sensitivity StandardHigh
Solvent Usage HigherLower

Future Research Trajectories and Interdisciplinary Perspectives on 1h Indol 3 Yl Methanamine Chemistry

Exploration of Novel Synthetic Methodologies for Enhanced Structural Diversification

The development of novel synthetic routes is paramount for expanding the chemical space of (1H-indol-3-yl)methanamine derivatives, enabling the creation of libraries with greater structural diversity for biological screening. Future research will likely focus on several key areas:

Catalytic Aza-Friedel-Crafts Reactions: The aza-Friedel-Crafts reaction is a powerful tool for the C-C bond formation necessary for the synthesis of 3-indolylmethanamines. benthamdirect.com Future explorations will likely involve the development of more efficient and enantioselective catalytic systems. The use of chiral catalysts, for instance, can provide optically active 3-indolylmethanamines, which are crucial for studying stereospecific interactions with biological targets. tandfonline.com Research into novel metal-based and organocatalysts will aim to improve yields, reduce reaction times, and broaden the substrate scope. tandfonline.com

Multi-Component Reactions (MCRs): MCRs offer a highly efficient approach to generating molecular complexity in a single step from readily available starting materials. nih.gov The development of new MCRs for the synthesis of (1H-indol-yl)methanamine derivatives is a promising area of research. These reactions can facilitate the rapid assembly of diverse compound libraries by varying the different components, which is highly advantageous for drug discovery programs. mdpi.comjmchemsci.com

Biocatalysis: The use of enzymes as catalysts in organic synthesis is gaining traction due to their high selectivity and environmentally friendly nature. Biocatalytic approaches, such as the use of Baker's yeast, can offer a green and efficient method for the synthesis of 3-indolylmethanamines via aza-Friedel-Crafts reactions. mdpi.com Future research will likely focus on discovering and engineering new enzymes with enhanced stability and broader substrate specificity for the synthesis of a wider range of derivatives.

Synthetic MethodologyKey AdvantagesFuture Research Focus
Catalytic Aza-Friedel-CraftsHigh efficiency, potential for enantioselectivityDevelopment of novel chiral catalysts, broadening substrate scope
Multi-Component ReactionsHigh efficiency, rapid generation of diversityDiscovery of new MCRs, application in library synthesis
BiocatalysisHigh selectivity, environmentally friendlyDiscovery and engineering of novel enzymes, process optimization

Identification of Undiscovered Biological Targets and Therapeutic Areas

While derivatives of (1H-indol-3-yl)methanamine have shown promise in several therapeutic areas, a vast landscape of biological targets remains to be explored. The structural diversity of indole (B1671886) alkaloids suggests a broad range of potential pharmacological activities. researchgate.net

Neurodegenerative Diseases: Recent studies have highlighted the potential of 3-aminomethylindole derivatives as multifunctional agents for treating neurodegenerative diseases. tandfonline.comtandfonline.com These compounds have been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), and downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). tandfonline.comtandfonline.com Their mechanism of action often involves the suppression of key signaling pathways like MAPK/NF-κB. tandfonline.com Future research will aim to identify the specific protein targets within these pathways and explore their potential in treating a wider range of neurodegenerative conditions.

Oncology: The indole scaffold is a well-established pharmacophore in the development of anticancer agents. mdpi.comrsc.org Derivatives of (1H-indol-3-yl)methanamine have been investigated for their ability to inhibit tubulin polymerization, a key process in cell division, making them potential mitotic inhibitors. researchgate.net Furthermore, the broader class of indole alkaloids has been shown to induce various forms of regulated cell death, including apoptosis, in cancer cells. rsc.org A significant area for future investigation is the identification of novel protein targets for these compounds that could lead to the development of therapies for resistant cancers.

Infectious Diseases: Indole derivatives have demonstrated a range of antimicrobial activities. nih.gov A particularly interesting avenue of research is the development of efflux pump inhibitors in bacteria. Some 1-(1H-indol-3-yl)ethanamine derivatives have been shown to restore the antibacterial activity of existing antibiotics against resistant strains of Staphylococcus aureus by inhibiting the NorA efflux pump. ingentaconnect.com This suggests a promising strategy for combating antimicrobial resistance. Future work will focus on identifying new microbial targets and developing compounds with broad-spectrum activity.

Therapeutic AreaKnown Biological Targets/PathwaysPotential for Undiscovered Targets
Neurodegenerative DiseasesiNOS, COX-2, MAPK/NF-κBNovel proteins in neuroinflammatory and neuroprotective pathways
OncologyTubulin, Apoptosis-related proteinsKinases, transcription factors, and other proteins involved in cancer cell signaling and survival
Infectious DiseasesBacterial efflux pumpsNovel enzymes and proteins essential for microbial growth and virulence

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the development of (1H-indol-3-yl)methanamine derivatives is no exception. mdpi.comnih.gov These computational tools can significantly accelerate the design-make-test-analyze cycle.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models are being developed to predict the biological activity of indole derivatives based on their chemical structure. tandfonline.comresearchgate.net By analyzing large datasets of compounds and their corresponding activities, ML algorithms can identify key structural features that are important for a desired biological effect. mdpi.comrsc.org This allows for the in silico screening of virtual libraries of compounds, prioritizing the synthesis of those with the highest predicted potency. researchgate.net

Molecular Docking and Virtual Screening: Computer-aided drug design techniques, such as molecular docking, are used to predict the binding affinity and orientation of a ligand to its target protein. jmchemsci.comnih.gov These methods can be used to identify potential biological targets for (1H-indol-3-yl)methanamine derivatives and to design new compounds with improved binding characteristics. rsc.org The use of AI can enhance the accuracy and speed of these predictions. nih.gov

De Novo Drug Design: Generative AI models are being developed to design entirely new molecules with desired properties. By learning the underlying patterns in chemical space, these models can propose novel (1H-indol-3-yl)methanamine derivatives that are predicted to be active against a specific biological target. This approach has the potential to dramatically accelerate the discovery of new drug candidates. nih.gov

AI/ML ApplicationDescriptionImpact on Drug Discovery
QSARPredicting biological activity based on chemical structurePrioritization of synthetic targets, reduced need for extensive screening
Molecular DockingSimulating the binding of a molecule to a protein targetTarget identification, lead optimization
De Novo DesignGenerating novel molecular structures with desired propertiesAccelerated discovery of novel drug candidates

Development of Sustainable and Greener Chemical Processes for Synthesis

The pharmaceutical industry is increasingly focusing on the development of sustainable and environmentally friendly manufacturing processes. The principles of green chemistry are being applied to the synthesis of (1H-indol-3-yl)methanamine and its derivatives to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. benthamdirect.commdpi.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. tandfonline.comtandfonline.com Its application in the synthesis of indole derivatives is a promising area for developing more sustainable processes. tandfonline.comtandfonline.com

Use of Greener Solvents: The replacement of volatile and toxic organic solvents with more environmentally benign alternatives, such as water or ionic liquids, is a key aspect of green chemistry. benthamdirect.commdpi.com Research into water-based synthetic routes for (1H-indol-3-yl)methanamine is particularly attractive due to the low cost, availability, and safety of water. researchgate.net

Solvent-Free Reactions: Conducting reactions in the absence of a solvent can significantly reduce waste and simplify product purification. The development of solvent-free methods for the synthesis of indole derivatives, for example, through mechanochemistry or solid-state reactions, is a growing area of interest.

Biocatalysis: As mentioned earlier, the use of enzymes offers a highly sustainable approach to chemical synthesis. mdpi.comresearchgate.net Biocatalytic methods for the production of (1H-indol-3-yl)methanamine and its derivatives can operate under mild conditions and with high selectivity, minimizing by-product formation and energy consumption. nih.gov

Green Chemistry ApproachKey Benefits
Microwave-Assisted SynthesisFaster reactions, higher yields, reduced energy consumption
Use of Greener Solvents (e.g., water)Reduced toxicity and environmental impact, improved safety
Solvent-Free ReactionsMinimized waste, simplified purification
BiocatalysisHigh selectivity, mild reaction conditions, reduced by-products

Q & A

Q. How can researchers validate off-target effects of this compound in complex biological systems?

  • Methodological Answer :
  • Chemoproteomics : Use activity-based protein profiling (ABPP) with broad-spectrum probes to identify unintended protein interactions.
  • CRISPR-Cas9 screens : Perform genome-wide knockout screens in cancer cells to identify synthetic lethal partners.
  • Transcriptomic profiling : RNA-seq analysis to detect pathway enrichment (e.g., oxidative phosphorylation, inflammatory response) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.